

Spectroscopic Comparison of 2,6-Difluoro-4-hydroxybenzyl Alcohol and Its Derivatives

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Compound of Interest

Compound Name: 2,6-Difluoro-4-hydroxybenzyl
alcohol

Cat. No.: B1322694

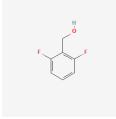
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **2,6-Difluoro-4-hydroxybenzyl alcohol** and its related derivatives. The inclusion of fluorine atoms in benzyl alcohol derivatives can significantly alter their electronic properties, lipophilicity, and metabolic stability, making them of great interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data to aid in the identification and characterization of these compounds and provides standardized experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following table summarizes the available and expected spectroscopic data for **2,6-Difluoro-4-hydroxybenzyl alcohol** and a key comparator, 2,6-Difluorobenzyl alcohol. Direct experimental data for **2,6-Difluoro-4-hydroxybenzyl alcohol** is not readily available in the public domain; therefore, expected values are provided based on established principles of spectroscopy and comparison with analogous structures.

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (ppm)	¹³ C NMR (ppm)	FTIR (cm ⁻¹)	Mass Spec. (m/z)
2,6-Difluoro-4-hydroxybenzyl alcohol		C ₇ H ₆ F ₂ O ₂	160.12	Expected : Aromatic H: ~6.5-7.0 (d), CH ₂ : ~4.6 (s), Ar-OH: ~9.0-10.0 (s, br), CH ₂ -OH: variable (br)	Expected : C-OH (aromatic) (d), (s, br), (br), (aromatic) (d), (br), (br), (br)	3600-3200 (O-H stretch, alcohol & phenol, br), 3100-3000 (Ar C-H stretch), 1600, 1500, 1250-1000 (C=O stretch), 1350-1250 (C-F stretch)	Expected : 3600-3200 (O-H stretch, alcohol & phenol, br), 3100-3000 (Ar C-H stretch), 1600, 1500, 1250-1000 (C=O stretch), 1350-1250 (C-F stretch) [M]+: 160
2,6-Difluorobenzyl alcohol		C ₇ H ₆ F ₂ O	144.12	Aromatic H: 7.23 (m, 1H), 6.86 (t, 2H), 4.71 (s, 2H), OH: 3.04 (t, 1H)	readily available. Expected similar to above but lacking C-OH (aromatic) (br) signal.	Aromatic C-H stretch, C=C stretch, C-O stretch, C-F stretch[1]	Data not readily available. [M]+: 144. Fragment S: 127, 123, 115, 95, 75

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum. A typical resolution is 4 cm⁻¹.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile

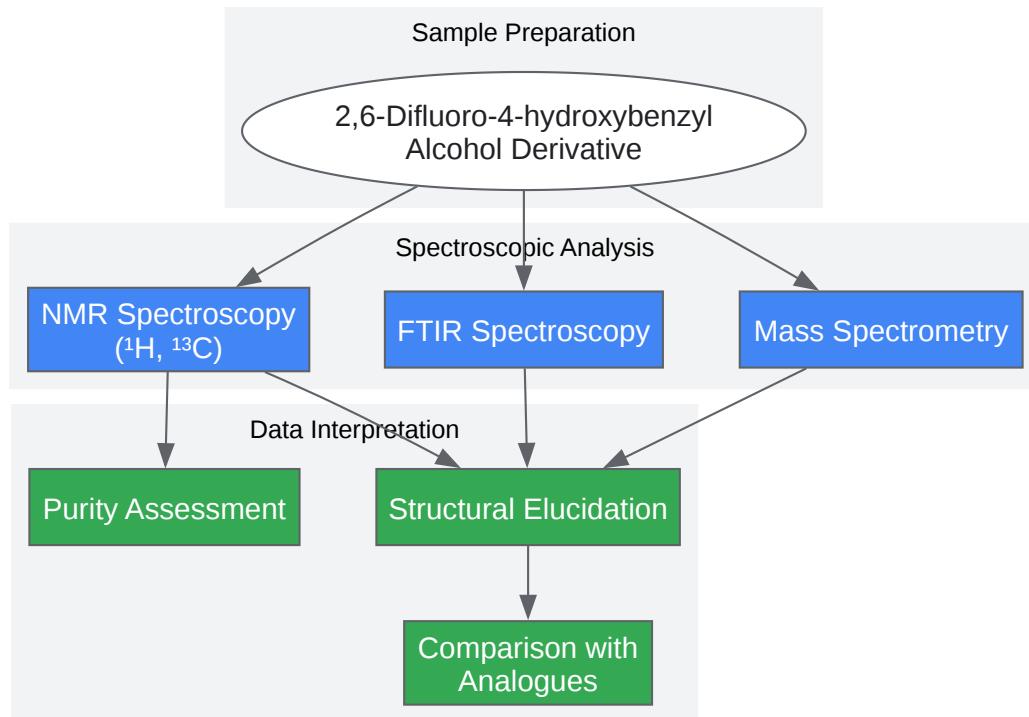
compounds, which typically involves bombarding the sample with high-energy electrons (70 eV). Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and information about its structure from the fragmentation pattern. Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical, water, or the entire hydroxymethyl group[2][3].

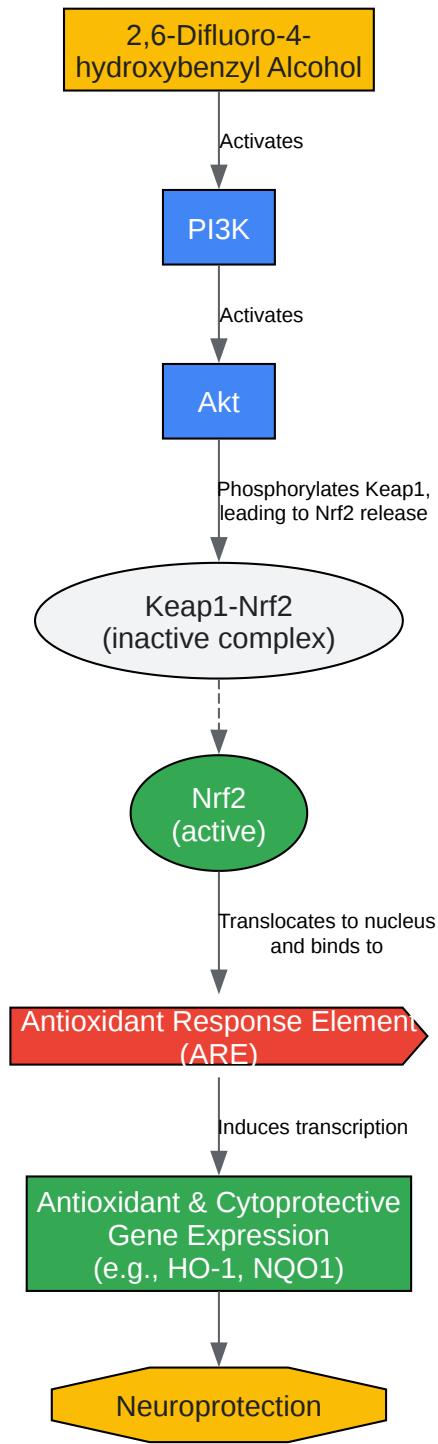
Experimental Workflow and Hypothetical Signaling Pathway

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a hypothesized signaling pathway for **2,6-Difluoro-4-hydroxybenzyl alcohol** based on the known biological activities of its non-fluorinated analog, 4-hydroxybenzyl alcohol.

Experimental Workflow for Spectroscopic Analysis



Hypothesized Neuroprotective Signaling Pathway of 2,6-Difluoro-4-hydroxybenzyl Alcohol

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